molecular formula C20H16O B167304 1,2,2-Triphenylethanone CAS No. 1733-63-7

1,2,2-Triphenylethanone

Cat. No. B167304
CAS RN: 1733-63-7
M. Wt: 272.3 g/mol
InChI Key: UKQCJCWLKWRFFI-UHFFFAOYSA-N
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Description

1,2,2-Triphenylethanone is a chemical compound with the molecular formula C20H16O . It has a molecular weight of 272.34 g/mol .


Synthesis Analysis

The synthesis of 1,2,2-Triphenylethanone involves reactions of organolithiums with dialkyl oxalates . The reaction of bromobenzene with diethyl oxalate in a macrobatch system is one of the methods used .


Molecular Structure Analysis

The molecular structure of 1,2,2-Triphenylethanone is represented by the formula C20H16O . The InChIKey for this compound is UKQCJCWLKWRFFI-UHFFFAOYAA .


Chemical Reactions Analysis

The chemical reactions involving 1,2,2-Triphenylethanone include the Friedel-Crafts arylation of α-hydroxy ketones . This reaction results in the formation of 1,2,2-tetraarylethanones .

Scientific Research Applications

Photolabile Protecting Group for Carboxylic Acids

1,2,2-Triphenylethanone derivatives, specifically 2-hydroxy-1,2,2-triphenylethanone, have been used as efficient photolabile protecting groups for carboxylic acids. These compounds enable the synthesis of carboxylic acid esters, which can undergo rapid photolysis upon irradiation, releasing the carboxylic acid and forming benzo[b]phenanthro[9,10-d]furan as a side product (Ashraf et al., 2007).

Photocyclisation and Photolysis Studies

The synthesis and photolysis of carboxylic esters of 2-hydroxy-1,2,2-triphenylethanone have shown that these esters can be prepared efficiently and undergo quantitative photolysis to yield carboxylic acids and benzo[b]phenanthro[9,10-d]furan, demonstrating a novel tandem photocyclisation process (Ashraf et al., 2003).

Photoinduced Electron Transfer

In studies exploring photoinduced electron transfer, radical cations of carbonyl compounds like 1,2,2-triphenylethanone have been used. These studies have shown the potential for carbon-carbon bond cleavage through electron transfer to excited states, which is significant for understanding photochemical processes in organic compounds (Akaba et al., 1992).

Molecular Structure Analysis

Research has also been conducted on the molecular structure of related compounds like 1,2-diphenylethane, providing insights into their vapor phase structures and geometrical parameters. These studies are crucial for understanding the physical and chemical properties of these molecules (Shen, 1998).

Aggregation-Induced Emission and Explosive Detection

A study involving the synthesis of tetraphenylethene-containing compounds like 1,2,2-triphenylethanone derivatives has revealed applications in aggregation-induced emission, fluorescent photopatterning, optical limiting, and explosive detection. This is significant in the field of materials science, particularly for sensing applications (Hu et al., 2012).

Synthetic Processes Analysis

Analyses of synthetic processes involving compounds like 1,2-diphenylethane, which shares a structural similarity with 1,2,2-triphenylethanone, have been summarized. This research provides insights into various synthetic methods and their applications in organic chemistry (Tang Zhong-feng, 2010).

properties

IUPAC Name

1,2,2-triphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQCJCWLKWRFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169578
Record name 1,2,2-Triphenylethanone
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Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Triphenylethanone

CAS RN

1733-63-7
Record name 1,2,2-Triphenylethanone
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Record name 1,2,2-Triphenylethanone
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Record name NSC11031
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Record name 1,2,2-Triphenylethanone
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Record name 2,2-DIPHENYLACETOPHENONE
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Synthesis routes and methods

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
MA Ashraf, AG Russell, CW Wharton, JS Snaith - Tetrahedron, 2007 - Elsevier
The synthesis is reported of 2-hydroxy-1,2,2-triphenylethanone esters of carboxylic acids by the reaction between 2-chloro-1,2,2-triphenylethanone and a carboxylic acid in the …
Number of citations: 18 www.sciencedirect.com
MA Ashraf, MA Jones, NE Kelly, A Mullaney, JS Snaith… - Tetrahedron letters, 2003 - Elsevier
Carboxylic esters of 2-hydroxy-1,2,2-triphenylethanone can be prepared in good yield by reaction between 2-chloro-1,2,2-triphenylethanone and a carboxylic acid in the presence of …
Number of citations: 12 www.sciencedirect.com
A Kumar, TV Singh, SP Thomas… - European Journal of …, 2015 - Wiley Online Library
Friedel–Crafts arylation of α‐hydroxy ketones such as 2‐hydroxy‐1,2,2‐triarylethanones has been achieved with a variety of arenes and heteroarenes in the presence of Lewis or …
X Chen, C Wu, J Li, Y Li - Zeitschrift für anorganische und …, 2019 - Wiley Online Library
Using 1,1,2‐triphenylethane‐1,2‐diol, AgSbF 6 , and NOSbF 6 , two different carbonyl products of rearrangement were synthesized: neutral ketone compound 1,2,2‐triphenylethanone (…
Number of citations: 2 onlinelibrary.wiley.com
R Akaba, Y Niimura, T Fukushima… - Journal of the …, 1992 - ACS Publications
Photosensitized electron transfer oxygenation of several aralkyl ketones and aldehydes such as 1, 2, 2-triphenylethanone and diphenyl-and triphenylethanal has been carried out with 2…
Number of citations: 42 pubs.acs.org
S Jang, A Chowdhury, J Kang… - Letters in Organic …, 2014 - ingentaconnect.com
A phototrigger, 1,2,2-triphenylethanone (TPE), was synthesized for the photorelease study. The photorelease of 1,2,2-triphenylethanonyl Nt-Boc-γ-amino glutamate (TPE- Nt-Boc-GABA) …
Number of citations: 1 www.ingentaconnect.com
CC Lee, CY Fiakpui, KK Midha - The Journal of Organic …, 1983 - ACS Publications
The distributions of products from four possible isotopomeric triphenylvinyl cations derived from solvolyses in 70% HOAc-30% H20 of the doubly labeled l, 2-diphenyl-2-[2H6] phenyl [2-…
Number of citations: 5 pubs.acs.org
Sandeep, P Venugopalan… - European Journal of …, 2020 - Wiley Online Library
An efficient, metal free, direct and selective deoxygenation of α‐hydroxy carbonyl compounds is achieved with the aid of catalytic amount of aqueous HClO 4 (70 %) and triethylsilane as …
R Abonia, O Montoya - Current Organic Chemistry, 2021 - ingentaconnect.com
Carbon-carbon bond formation is the essence of organic synthesis, and for that, many strategies have been developed to accomplish this goal. Several of these strategies are …
Number of citations: 1 www.ingentaconnect.com
A Kumar, RK Sharma, TV Singh, P Venugopalan - Tetrahedron, 2013 - Elsevier
The direct catalytic azidation of 2-hydroxy-1,2,2-triarylethanones occurs at room temperature using 2 mol % of InBr 3 as Lewis acid and TMSN 3 as soluble azide source. 2-Azido-1,2,2-…
Number of citations: 29 www.sciencedirect.com

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